

# Application Notes and Protocols for Thalidomide-NH-C6-NH2 Hydrochloride

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## Compound of Interest

Compound Name: *Thalidomide-NH-C6-NH2 hydrochloride*

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## Abstract

This document provides detailed application notes and protocols for the handling, storage, and solubility determination of **Thalidomide-NH-C6-NH2 hydrochloride**. This bifunctional molecule, which incorporates a thalidomide moiety for E3 ligase cereblon (CRBN) binding and a linker with a terminal amine, is a critical building block in the development of Proteolysis Targeting Chimeras (PROTACs). Adherence to proper storage and handling procedures is crucial to maintain the compound's integrity and ensure reproducible experimental outcomes.

## Compound Information

Property	Value
IUPAC Name	4-((6-aminohexyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione hydrochloride
Molecular Formula	C <sub>19</sub> H <sub>25</sub> ClN <sub>4</sub> O <sub>4</sub>
Molecular Weight	408.88 g/mol
CAS Number	2375194-37-7
Appearance	Light yellow to yellow solid

## Solubility

The solubility of **Thalidomide-NH-C6-NH2 hydrochloride** is a critical parameter for its use in various in vitro and in vivo applications. The hydrochloride salt form generally offers improved aqueous solubility and stability compared to the free base.[\[1\]](#)

Table 1: Solubility Data

Solvent	Concentration	Method	Notes
DMSO	125 mg/mL (305.71 mM)	Experimental	Requires sonication for complete dissolution. It is recommended to use newly opened, anhydrous DMSO as the compound is hygroscopic and moisture can affect solubility. <a href="#">[2]</a> <a href="#">[3]</a>
Water	< 0.1 mg/mL	Experimental	Considered insoluble. <a href="#">[3]</a>
Ethanol	Insoluble	Inferred	Thalidomide, the parent compound, is insoluble in ethanol. <a href="#">[4]</a>
PBS (pH 7.4)	Very sparingly soluble	Inferred	Thalidomide has a reported solubility of approximately 0.11 mg/mL in a 1:8 DMSO:PBS solution. <a href="#">[5]</a> Direct solubility in PBS is expected to be very low.

## Storage Conditions

Proper storage is essential to prevent degradation of **Thalidomide-NH-C6-NH2 hydrochloride**. As an amine hydrochloride salt, it should be protected from moisture.

Table 2: Recommended Storage Conditions

Form	Temperature	Duration	Conditions
Solid (Powder)	-20°C	Up to 3 years	Store in a tightly sealed container, protected from light and moisture. <a href="#">[3]</a> <a href="#">[6]</a>
4°C	Up to 2 years	For shorter-term storage, in a tightly sealed container, protected from light and moisture. <a href="#">[3]</a>	
In Solvent (Stock Solution)	-80°C	Up to 6 months	Aliquot to avoid repeated freeze-thaw cycles. Store in a tightly sealed container, protected from light. <a href="#">[2]</a> <a href="#">[7]</a>
-20°C	Up to 1 month	For more frequent use, aliquot and store in a tightly sealed container, protected from light. <a href="#">[2]</a> <a href="#">[7]</a>	

## Experimental Protocols

### Protocol for Preparation of a 10 mM Stock Solution in DMSO

- Materials:
  - Thalidomide-NH-C6-NH2 hydrochloride**

- Anhydrous, high-purity DMSO
- Sterile microcentrifuge tubes or vials
- Calibrated balance
- Vortex mixer
- Bath sonicator
- Procedure:
  1. Equilibrate the vial of **Thalidomide-NH-C6-NH2 hydrochloride** to room temperature before opening to minimize moisture condensation.
  2. Weigh the desired amount of the compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.09 mg of the compound (Molecular Weight = 408.88 g/mol ).
  3. Add the appropriate volume of DMSO to the solid.
  4. Vortex the solution for 1-2 minutes to facilitate dissolution.
  5. If the compound is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes, or until the solution is clear.
  6. Once dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes for storage at -80°C or -20°C.

## Protocol for Determining Solubility (Shake-Flask Method)

This protocol outlines a general procedure to determine the equilibrium solubility of **Thalidomide-NH-C6-NH2 hydrochloride** in a solvent of interest.

- Materials:
  - **Thalidomide-NH-C6-NH2 hydrochloride**

- Solvent of interest (e.g., PBS, ethanol, cell culture medium)
- Sealed glass vials
- Shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C)
- Centrifuge
- Syringe filters (e.g., 0.22  $\mu\text{m}$  PVDF or PTFE)
- Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)
- Procedure:
  1. Add an excess amount of solid **Thalidomide-NH-C6-NH2 hydrochloride** to a known volume of the solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.
  2. Place the vial on a shaker and agitate at a constant temperature for 24-48 hours to allow the solution to reach equilibrium.
  3. After the incubation period, visually inspect the vial to confirm the presence of undissolved solid.
  4. To separate the undissolved solid, centrifuge the vial at a high speed (e.g., 10,000 x g) for 10 minutes.
  5. Carefully collect the supernatant without disturbing the pellet.
  6. Filter the supernatant through a chemically inert syringe filter to remove any remaining solid particles.
  7. Quantify the concentration of the dissolved compound in the filtrate using a suitable and validated analytical method. A standard curve of the compound in the same solvent should be prepared for accurate quantification.
  8. The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

## Signaling Pathway and Mechanism of Action

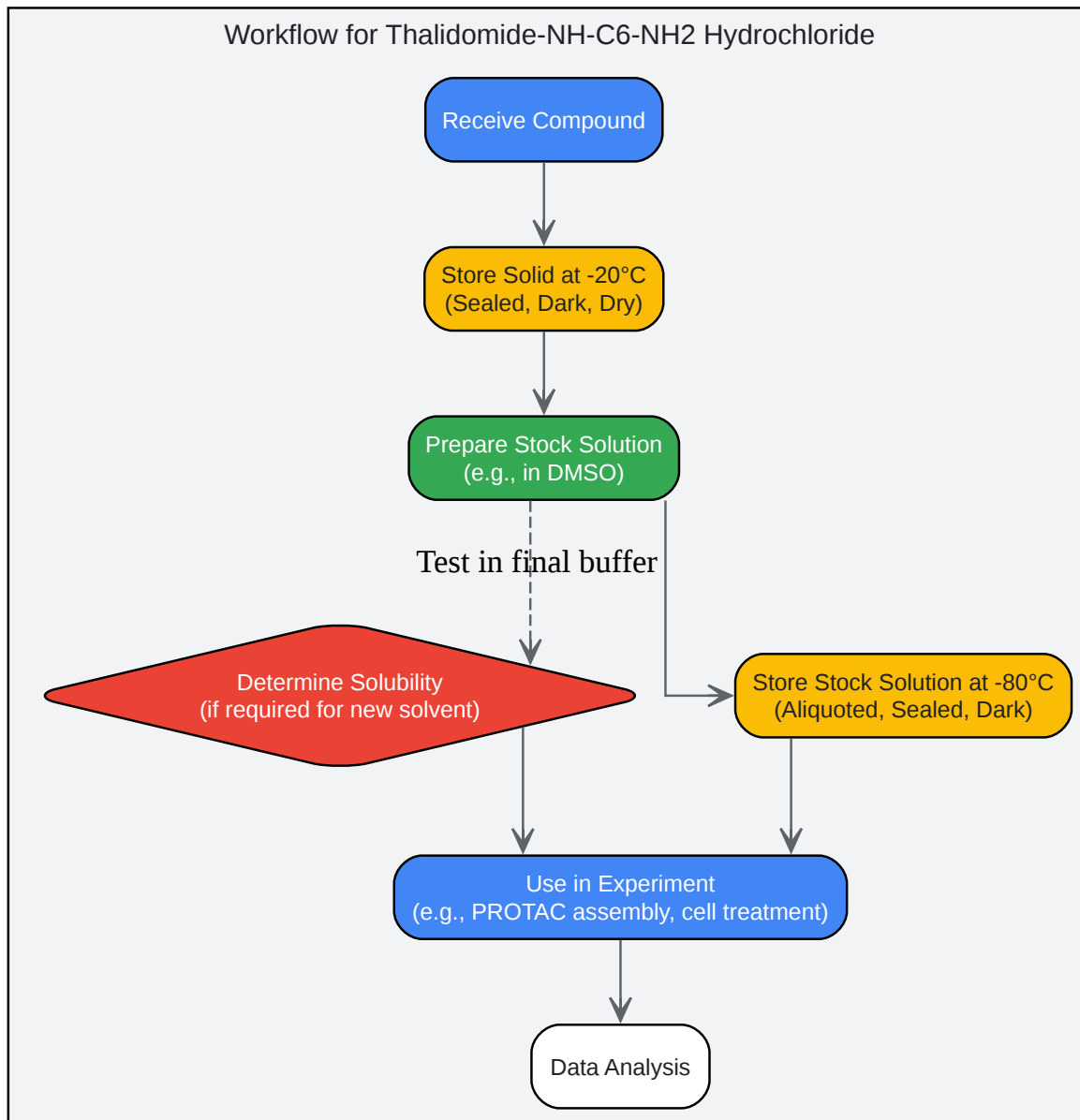
**Thalidomide-NH-C6-NH<sub>2</sub> hydrochloride** is a ligand for the E3 ubiquitin ligase cereblon (CRBN). In the context of a PROTAC, this molecule serves to recruit CRBN to a target protein of interest (POI), leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

Caption: PROTAC Mechanism of Action with Thalidomide-NH-C6-NH<sub>2</sub> moiety.

The diagram above illustrates the formation of a ternary complex between the target protein (POI), a PROTAC containing the Thalidomide-NH-C6-NH<sub>2</sub> moiety, and the E3 ligase cereblon (CRBN). This proximity induces the polyubiquitination of the POI, marking it for degradation by the 26S proteasome.

## Logical Workflow for Handling and Use

The following workflow provides a logical sequence for the handling and experimental use of **Thalidomide-NH-C6-NH<sub>2</sub> hydrochloride**.



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Caption: Logical workflow for compound handling and experimental use.

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